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Compound of Interest

2-Amino-2-(4-
Compound Name: ) )
methoxyphenyl)acetic acid

Cat. No.: B010178

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-
methoxyphenyl)acetic acid

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic amino acid, a derivative of
glycine featuring a methoxy-substituted phenyl group at the alpha-carbon.[1] Such modified
amino acids are of significant interest in medicinal chemistry and drug development. They
serve as crucial building blocks in the synthesis of peptide-based therapeutics, offering
advantages such as enhanced metabolic stability, constrained conformations, and novel
pharmacological activities.[2] The physicochemical properties of this compound are
fundamental to its application, dictating its behavior from synthesis and formulation to its
ultimate pharmacokinetic and pharmacodynamic profile.

This guide, prepared from the perspective of a Senior Application Scientist, provides a
comprehensive analysis of the core physicochemical properties of 2-Amino-2-(4-
methoxyphenyl)acetic acid. We will move beyond a simple recitation of data, focusing
instead on the causal relationships that govern these properties and detailing the self-validating
experimental protocols required for their precise and reproducible determination.

Chemical and Molecular Identity
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A precise understanding of the molecule's identity is the foundation upon which all other
physicochemical data rests. The structure consists of a central chiral carbon bonded to an
amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.

Identifier Value

IUPAC Name 2-amino-2-(4-methoxyphenyl)acetic acid

4-Methoxy Phenylglycine, Amino(4-
Synonyms . .
methoxyphenyl)acetic acid[1]

CAS Number 19789-59-4 (Racemate)[3]

24593-48-4 ((S)-enantiomer)[4]

24593-49-5 ((R)-enantiomer)[5]

Molecular Formula CoH11NOs3[1]
Molecular Weight 181.19 g/mol [4]
SMILES COclcce(ccl)C(C(=0O)O)N[1]

INChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-
7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)[6]

InChl

w.Chemical Structure of 2-Amino-2-(4-methoxyphenyl)acetic acid

Core Physicochemical Properties

The interplay between the amino, carboxyl, and lipophilic methoxyphenyl groups defines the
compound's behavior in various environments. The following table summarizes key properties,
distinguishing between experimentally determined and computationally predicted values.
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Property Value Type Source(s)
Melting Point 192-194 °C Experimental ((S)- 2]
(decomposes) enantiomer)
948.249 °C Exper-imental ((S)-
enantiomer)
235 °C (sublimes) Predicted [3]
Boiling Point 339.5+£37.0°C Predicted [3]
Density 1.246 + 0.06 g/cm?3 Predicted [3]
Water Solubility Limited to moderate Predicted [7]
pKa (Acidic) ~2-3 Predicted [8]
pKa (Basic) ~9-10 Predicted [8]
XLogP3 -1.7 Computed [9]

Solubility Profile

Expertise & Experience: As an amphoteric molecule, the solubility of 2-Amino-2-(4-

methoxyphenyl)acetic acid is critically dependent on pH. The presence of both a polar amino

group and a carboxylic acid group confers some aqueous solubility, while the 4-methoxyphenyl

group adds significant hydrophobic character.[7]

 In Neutral Water: Limited to moderate solubility is expected as the molecule exists

predominantly as a zwitterion.[7]

 In Acidic Media (pH < pKai): The amino group is protonated (-NHs*), forming a cationic salt.

This significantly increases aqueous solubility.[7]

» In Basic Media (pH > pKaz): The carboxylic acid group is deprotonated (-COO~), forming an

anionic salt, which also enhances aqueous solubility.[7]

 In Organic Solvents: Good solubility is anticipated in polar organic solvents like methanol

and ethanol. Its solubility is likely moderate in less polar solvents such as acetone and poor

in non-polar solvents like hexanes.[7]
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Trustworthiness - The Self-Validating Protocol: The gold standard for determining
thermodynamic equilibrium solubility is the shake-flask method.[8] This protocol is self-
validating because it ensures that a true equilibrium is reached between the dissolved and
undissolved compound, which is the definition of saturation solubility.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Acid Dissociation Constants (pKa)

Expertise & Experience: The pKa values are critical for predicting solubility, absorption, and
receptor binding. For this compound, two primary pKa values are expected: one for the
carboxylic acid (pKai) and one for the amino group (pKaz). The carboxylic acid is expected to
have a pKa around 2-3, typical for a-amino acids. The amino group's pKa is anticipated to be
around 9-10. Potentiometric titration is the most direct and reliable method for their
determination.

Trustworthiness - The Self-Validating Protocol: This method is self-validating as it directly
measures the change in protonation state (pH) as a function of added titrant. The inflection
points on the resulting titration curve correspond directly to the pKa values, providing an
empirical and verifiable result.[9]
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Caption: Workflow for pKa Determination via Potentiometric Titration.
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Melting Point & Thermal Behavior

Expertise & Experience: The melting point of an amino acid is often accompanied by
decomposition, making visual determination by capillary methods challenging.[9] Differential
Scanning Calorimetry (DSC) is the preferred technique as it provides a quantitative measure of
the heat flow associated with the phase transition. The reported melting point for the (S)-
enantiomer varies (192-194 °C vs. 248-249 °C), which may suggest the existence of different
polymorphic forms or variations in experimental conditions.[2]

Trustworthiness - The Self-Validating Protocol: DSC provides a self-validating thermogram. The
peak of the endothermic event corresponds to the melting point, and the area under the peak is
the enthalpy of fusion. The sharpness of the peak is an indicator of purity.

Stability

Limited data suggests the lyophilized solid is stable for 36 months when stored at -20°C. In
solution at -20°C, it should be used within one month.[8][10] Comprehensive stability studies,
including forced degradation under acidic, basic, oxidative, and photolytic conditions, are
essential for drug development to identify potential degradation products and establish
appropriate storage conditions.

Spectroscopic and Analytical Profile

Spectroscopic data is indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR: Expected signals include aromatic protons on the methoxyphenyl ring (typically
between 6.8-7.4 ppm), a singlet for the methoxy group (-OCHs) around 3.7-3.8 ppm, and a
signal for the alpha-proton (-CH) adjacent to the amino and carboxyl groups.[11]

o 13C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (=55 ppm),
the alpha-carbon, and the carbonyl carbon of the carboxylic acid (>170 ppm).[11]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups.
e O-H stretch: A broad absorption from the carboxylic acid, typically around 2500-3300 cm~21.
e N-H stretch: Primary amine stretches appearing around 3300-3500 cm™1,

e C=0 stretch: A strong absorption from the carboxylic acid carbonyl group, usually around
1700-1750 cm~1.,[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. For this compound, the expected exact mass is 181.0739
g/mol .[13]

Analytical Quantification by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection
is a robust method for determining the purity and concentration of 2-Amino-2-(4-
methoxyphenyl)acetic acid. A reversed-phase C18 column is the standard choice for this type
of molecule, as it effectively separates compounds based on hydrophobicity. The mobile phase
typically consists of an agueous component with an acid modifier (like formic or acetic acid)
and an organic solvent (like acetonitrile or methanol). The acid modifier is crucial; it protonates
the carboxylic acid and suppresses the ionization of the amino group, leading to better peak
shape and retention time reproducibility.[14]

Trustworthiness - The Self-Validating Protocol: An HPLC protocol is validated by its system
suitability parameters. Before sample analysis, a series of injections of a known standard are
performed to check for theoretical plates, peak asymmetry (tailing factor), and retention time
reproducibility. These metrics confirm that the chromatographic system is performing correctly
and is capable of producing accurate and precise data.[14]
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Caption: Workflow for Purity and Quantification by HPLC-UV.

Conclusion

The physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid are a direct
consequence of its molecular structure. Its amphoteric nature, governed by the amino and
carboxylic acid groups, dictates a pH-dependent solubility profile that is crucial for formulation.
While many properties can be predicted computationally, this guide emphasizes the necessity
of rigorous, self-validating experimental protocols to generate the reliable data required for
advanced research and drug development. A thorough characterization, from solubility and pKa
to thermal stability and spectroscopic identity, provides the authoritative foundation needed to
unlock the full potential of this valuable synthetic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]

2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem
[benchchem.com]

3. echemi.com [echemi.com]
4. echemi.com [echemi.com]
5. calpaclab.com [calpaclab.com]

6. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum
[chemicalbook.com]

7. benchchem.com [benchchem.com]
8. benchchem.com [benchchem.com]
9. benchchem.com [benchchem.com]
10. adoog.com [adoog.com]

11. journals.iucr.org [journals.iucr.org]
12. researchgate.net [researchgate.net]

13. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11INO3 | CID 2772349 - PubChem
[pubchem.ncbi.nim.nih.gov]

14. benchchem.com [benchchem.com]

To cite this document: BenchChem. [physicochemical properties of 2-Amino-2-(4-
methoxyphenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010178#physicochemical-properties-of-2-amino-2-4-
methoxyphenyl-acetic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b010178?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/19789-59-4/
https://www.benchchem.com/product/b1586188
https://www.benchchem.com/product/b1586188
https://www.echemi.com/products/pd180628106838-2-amino-2-4-methoxyphenylacetic-acid.html
https://www.echemi.com/products/pd2110141078-2s-2-amino-2-4-methoxyphenylacetic-acid.html
https://www.calpaclab.com/r-2-amino-2-4-methoxyphenyl-acetic-acid-min-95-5-grams/ala-a695052-5g
https://www.chemicalbook.com/SpectrumEN_19789-59-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_19789-59-4_1HNMR.htm
https://www.benchchem.com/pdf/Solubility_Profile_of_2_amino_2_2_methoxyphenyl_acetic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Solubility_and_Stability_Studies_of_2_amino_2_2_methoxyphenyl_acetic_acid.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Physicochemical_Properties_of_2_amino_2_2_methoxyphenyl_acetic_acid.pdf
https://www.adooq.com/2-amino-2-2-methoxyphenyl-acetic-acid.html
https://journals.iucr.org/x/issues/2023/06/00/hb4427/hb4427.pdf
https://www.researchgate.net/publication/312596158_Crystal_structure_of_2-bis4-methoxyphenyl_amino-2-oxoacetic_acid_C6H15NO5
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-_2-methoxyphenyl_acetic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-_2-methoxyphenyl_acetic-Acid
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Quantification_of_2_amino_2_2_methoxyphenyl_acetic_acid.pdf
https://www.benchchem.com/product/b010178#physicochemical-properties-of-2-amino-2-4-methoxyphenyl-acetic-acid
https://www.benchchem.com/product/b010178#physicochemical-properties-of-2-amino-2-4-methoxyphenyl-acetic-acid
https://www.benchchem.com/product/b010178#physicochemical-properties-of-2-amino-2-4-methoxyphenyl-acetic-acid
https://www.benchchem.com/product/b010178#physicochemical-properties-of-2-amino-2-4-methoxyphenyl-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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